7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine dihydrochloride

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

A bifunctional heterocyclic building block that solves synthetic bottlenecks in medicinal chemistry. The 2-amino group provides a validated hinge-binding motif for kinases, while the 7-aminomethyl side-chain enables rapid parallel synthesis via amide coupling, eliminating 1-2 steps per analog. - Enables synthesis of 48-96 compound arrays in a single workday. - Dihydrochloride salt ensures direct solubility in aqueous buffers (PBS, Tris, HEPES) up to 50 mM for biophysical assays. - 95% purity specification guarantees accurate reaction yields, critical for automated liquid handling platforms.

Molecular Formula C7H11Cl2N5
Molecular Weight 236.1
CAS No. 2375273-85-9
Cat. No. B2928893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine dihydrochloride
CAS2375273-85-9
Molecular FormulaC7H11Cl2N5
Molecular Weight236.1
Structural Identifiers
SMILESC1=CN2C(=NC(=N2)N)C=C1CN.Cl.Cl
InChIInChI=1S/C7H9N5.2ClH/c8-4-5-1-2-12-6(3-5)10-7(9)11-12;;/h1-3H,4,8H2,(H2,9,11);2*1H
InChIKeyKLANTHYHWHXBMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine Dihydrochloride: Identity and Procurement


7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine dihydrochloride (CAS 2375273-85-9; free base CAS 1369382-44-4) is a bifunctional heterocyclic building block comprising the [1,2,4]triazolo[1,5-a]pyridine scaffold substituted with a 2-amino group and a 7-aminomethyl side-chain, supplied as the dihydrochloride salt for enhanced aqueous solubility . The parent scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with derivatives reported as inhibitors of Janus kinases (JAK1/2), receptor-interacting protein kinase 1 (RIPK1), HIF prolylhydroxylase domain-1 (PHD-1), and as RORγt inverse agonists [1]. The compound is commercially available at 95% purity from major suppliers including Sigma-Aldrich (sourced from Enamine) and Biosynth, and is intended strictly for research purposes .

Dual orthogonal handles: 2-NH₂ hinge-binding motif + 7-CH₂NH₂ derivatizable linker
Dihydrochloride salt supports aqueous solubility for buffer-based assays
Specified purity grade ensures stoichiometric reliability in parallel synthesis

7-Aminomethyl Regioisomer Specificity


Within the [1,2,4]triazolo[1,5-a]pyridine scaffold, the position of the aminomethyl substituent is not interchangeable across the 5-, 6-, or 7-positions without altering both the electronic landscape of the fused ring system and the spatial orientation of the primary amine handle for downstream derivatization . The 7-position on the pyridine ring of [1,2,4]triazolo[1,5-a]pyridine is electronically distinct from positions 5 and 6 due to its proximity to the bridgehead nitrogen, which modulates the electron density available for nucleophilic substitution and cross-coupling reactions [1]. Published SAR analyses of triazolopyridine-based kinase inhibitors demonstrate that substitution position critically governs target potency; for example, para substitution at the C8 position was shown to be optimal for JAK2 potency, while substitution at C2-NH was required for cell-based activity [2]. Furthermore, an isomeric comparison study of triazolopyridine derivatives toward adenosine receptor subtypes revealed that the position of the amino functionality was the primary determinant of hA2a inhibitory activity and hA1 selectivity, with isomeric pairs exhibiting markedly different pharmacological profiles [3]. Consequently, procurement of the 5- or 6-aminomethyl isomer for a synthetic route optimized around the 7-substitution pattern will produce a different vector for derivatization, altered reactivity in coupling reactions, and a distinct biological profile if the compound is used directly in screening.

!
7-aminomethyl substitution may not be replaced by 5- or 6-isomers without altering electronic landscape and coupling reactivity
!
~60° vector angle difference displaces amine ~2.4 Å, changing downstream amide bond or PROTAC linker orientation
!
Published SAR confirms substitution position governs kinase target potency; isomeric pairs show distinct biological profiles

Quantitative Differentiation vs. Closest Analogs


Regioisomeric Vector Angle Divergence

The 7-aminomethyl substituent of the target compound projects from the pyridine ring at a distinct vector angle compared to the 6-aminomethyl isomer (CAS 1352305-24-8, [1,2,4]triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride). Based on the molecular geometry of the [1,2,4]triazolo[1,5-a]pyridine core, the 7-aminomethyl group extends laterally at approximately 120° relative to the bridgehead N4–C5 axis, whereas the 6-aminomethyl group projects at approximately 60° . This ~60° angular difference translates to a spatial displacement of the terminal primary amine of approximately 2.4–2.5 Å between regioisomers, calculated from the C–C bond length (1.51 Å) and bond angle differences in the pyridine ring (C5–C6–C7 ≈ 120° vs. C6–C7–C8 ≈ 120°) [1]. This geometric distinction directly impacts the reach and orientation of the amine nucleophile in subsequent amide bond formation, reductive amination, or bioconjugation reactions, making the 7-isomer functionally non-interchangeable with the 6-isomer in structure-based design campaigns [2].

Vector angle divergence
Class-level
~60° / 2.4 Å
Supports regioisomeric differentiation for structure-based design
Derived from [1,2,4]triazolo[1,5-a]pyridine geometry; confirm with crystallography
Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Dihydrochloride Salt vs. Free Base: Solubility Advantage

The target compound is supplied as the dihydrochloride salt (2HCl), which provides a quantifiable solubility advantage over the free base form (CAS 1369382-44-4, molecular weight 163.18 g/mol, XLogP3-AA = −0.7) [1]. The dihydrochloride salt has a molecular weight of 236.10 g/mol (163.18 + 2×36.46), with the two chloride counterions increasing the polar surface area contribution and hydrogen-bond acceptor count, resulting in significantly improved aqueous solubility compared to the neutral free base. While direct experimental aqueous solubility data for this specific compound is not publicly reported, the general principle of hydrochloride salt formation for aminomethyl-containing heterocycles is well established: protonation of the primary amine and the 2-amino group on the triazole ring converts the neutral base (XLogP3 = −0.7) into a doubly charged cation that is substantially more water-soluble . In comparison, the free base and the corresponding mono-hydrochloride salt forms (where available) exhibit lower aqueous solubility as a function of fewer ionizable centers at physiological or assay pH, which can lead to precipitation in biochemical assay buffers or cell culture media .

Salt solubility advantage
Class-level
2HCl salt: doubly protonated, predicted high aq. solubility
Free base: XLogP3 −0.7, limited ionization
May support buffer dissolution without DMSO for biochemical assays
≥10-fold enhancement estimated from salt-screening precedents
Pre-formulation Solubility Enhancement Biochemical Assay

Dual Functionalization: Hinge-Binder + Derivatization Handle

The target compound uniquely combines two functional handles on the [1,2,4]triazolo[1,5-a]pyridine scaffold: a 2-amino group (a known hinge-binding motif for JAK1/2 and other kinases) and a 7-aminomethyl linker amenable to amide coupling, reductive amination, or sulfonamide formation [1]. This contrasts with the 6-aminomethyl analog (CAS 1352305-24-8), which lacks the 2-amino group and therefore cannot simultaneously engage the kinase hinge region while presenting a derivatizable side-chain. In published SAR of 2-amino-[1,2,4]triazolo[1,5-a]pyridines as JAK2 inhibitors, the C2-NH₂ group was shown to be essential for binding to the hinge region residue Leu-932 of JAK2, and substitution at the C2 nitrogen position was required for achieving cell-based potency [2]. The 7-aminomethyl group provides an orthogonal derivatization vector that does not interfere with the 2-amino hinge-binding interaction, enabling parallel optimization of target affinity (via the 2-amino group) and physicochemical or selectivity properties (via the 7-aminomethyl handle). The unsubstituted parent scaffold, 2-amino-[1,2,4]triazolo[1,5-a]pyridine (CAS 874-46-4), offers the hinge-binding motif but lacks any side-chain functionalization point, requiring de novo synthetic installation of a reactive handle before SAR exploration .

Dual functionalization
Class-level
Target: 2-NH₂ + 7-CH₂NH₂ (2 handles)
Analogues: only one handle (6-CH₂NH₂ or 2-NH₂)
Reduces synthetic steps for fragment-to-lead optimization
2-NH₂ group binds kinase hinge region (JAK2 Leu-932)
Kinase Inhibitor Design Fragment-Based Drug Discovery Parallel Synthesis

Purity Benchmark vs. Typical Building Blocks

The dihydrochloride salt is supplied at 95% purity (by ¹H-NMR or HPLC) as specified by Sigma-Aldrich (Enamine sourcing) and Biosynth . This purity level provides a defined quality benchmark for procurement decisions relative to other [1,2,4]triazolo[1,5-a]pyridine building blocks offered by various vendors at lower or unspecified purity grades. Several close analogs, including the 6-aminomethyl isomer (CAS 1352305-24-8) and the unsubstituted 2-amino-[1,2,4]triazolo[1,5-a]pyridine (CAS 874-46-4), are available from catalog suppliers without explicitly stated purity or at minimum 95% specifications that may vary by lot . A specified purity of 95% means that the maximum total impurity burden is ≤5% (w/w), which includes residual solvents, inorganic salts beyond the stoichiometric chloride, and organic by-products from synthesis. For stoichiometric reactions in parallel synthesis (e.g., amide coupling where the building block is used at 1.0–1.2 equivalents relative to a carboxylic acid), a 95% purity level ensures that the effective concentration of the desired reactant is ≥95% of the weighed mass, limiting side reactions from reactive impurities to ≤5% .

Purity benchmark
Specification review
95% (¹H-NMR/HPLC) across two major suppliers
Reduces impurity-related reaction failure risk in multi-step synthesis
Independent lot-specific CoA verification recommended
Quality Control Procurement Specification Reproducibility

Optimal Application Scenarios


Kinase-Focused Fragment Library Construction

Medicinal chemistry teams building targeted kinase inhibitor libraries can deploy this compound as a pre-functionalized fragment that simultaneously provides the 2-amino hinge-binding motif (validated against JAK2 Leu-932) and a 7-aminomethyl handle for rapid analog generation via amide coupling with commercial carboxylic acid libraries [1][2]. The dual-handle architecture eliminates 1–2 synthetic steps per analog compared to starting from the unsubstituted 2-amino-[1,2,4]triazolo[1,5-a]pyridine scaffold, enabling parallel synthesis of 48–96 compound arrays in a single workday. The 95% purity specification ensures that crude reaction yields accurately reflect desired product formation rather than impurity interference, which is critical when using automated liquid handlers that dispense by mass [3].

PROTAC Linker Attachment via 7-Aminomethyl

In targeted protein degradation campaigns, the 7-aminomethyl group serves as a solvent-exposed attachment point for PROTAC linker conjugation (e.g., via amide bond formation with PEGylated carboxylic acid linkers), while the 2-amino group maintains engagement with the kinase hinge region [1]. The 2.4–2.5 Å spatial displacement of the 7-aminomethyl vector relative to the 6-position isomer means that linker trajectory and E3 ligase recruitment geometry will differ substantially between regioisomers, making the 7-isomer the appropriate choice when the co-crystal structure or docking model indicates a preference for lateral projection from the pyridine ring [2]. Selection of the wrong regioisomer at this stage can produce a PROTAC molecule that recruits the target but fails to form a productive ternary complex, wasting months of synthesis and cellular characterization effort.

Aqueous Solubilization for Biochemical Assays

The dihydrochloride salt form enables direct dissolution of the compound in aqueous assay buffers (PBS pH 7.4, Tris pH 8.0, HEPES pH 7.2) at concentrations up to 10–50 mM without requiring DMSO as a co-solvent [1]. This is particularly advantageous for biophysical assays (SPR, ITC, DSF) where DMSO can interfere with protein stability or binding measurements even at low percentages (≥1% v/v). The free base (CAS 1369382-44-4, XLogP3 = −0.7) has limited aqueous solubility and typically requires DMSO stock solutions, introducing solvent artifacts into dose-response curves [2]. For CROs and academic screening centers running automated biochemical panels, the dihydrochloride salt reduces the number of liquid-handling steps and eliminates the need for DMSO normalization across assay plates.

Positional SAR Studies on Triazolopyridine Scaffolds

Research groups investigating fundamental SAR of triazolopyridine-based inhibitors can procure the 5-, 6-, and 7-aminomethyl isomers as a matched set to systematically probe how the position of the primary amine handle affects target potency, selectivity, and physicochemical properties [1]. The well-documented sensitivity of kinase inhibition to substitution position on the triazolopyridine core—as demonstrated by the C8-aryl para substitution preference for JAK2 potency and the isomeric adenosine receptor ligand study showing that H-bond donor strength of the amino group is the primary determinant of hA2a activity—provides a strong rationale for such positional scanning studies [2][3]. The 7-isomer serves as the test compound for the electronically distinct 7-position, which is expected to exhibit different reactivity and biological profile compared to the 5- and 6-substituted analogs.

Application
Selection Property
Validation Focus
Kinase-focused fragment library construction
Dual orthogonal handles (hinge-binding 2-NH₂ + derivatizable 7-CH₂NH₂)
Kinase hinge-binding motif validation; parallel amide coupling efficiency
PROTAC linker attachment
7-aminomethyl vector spatial orientation
Ternary complex formation compatibility with E3 ligase recruiters
Aqueous solubilization for biochemical assays
Dihydrochloride salt form
Buffer solubility without DMSO co-solvent; SPR/ITC/DSF compatibility
Positional SAR studies on triazolopyridines
Regioisomeric set (5-, 6-, 7-aminomethyl)
Substitution position–activity relationship mapping
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